molecular formula C8H7BrN6 B6330222 6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine CAS No. 227935-18-4

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6330222
CAS No.: 227935-18-4
M. Wt: 267.09 g/mol
InChI Key: BLEJYLKFVPGPDH-UHFFFAOYSA-N
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Description

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a bromopyridinyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine-3-carboxylic acid and cyanuric chloride.

    Formation of Intermediate: The 5-bromopyridine-3-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Cyclization Reaction: The acid chloride is then reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine ring.

    Amination: The resulting intermediate is subjected to amination using ammonia or an amine source to introduce the amino groups at the 2 and 4 positions of the triazine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like tetrahydrofuran or toluene.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced triazine derivatives.

    Coupling Reactions: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazine ring and bromopyridinyl group can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chloropyridin-3-yl)-1,3,5-triazine-2,4-diamine: Similar structure with a chlorine atom instead of bromine.

    6-(3-Methylpyridin-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure with a methyl group instead of bromine.

    6-(2-Pyridyl)-1,3,5-triazine-2,4-diamine: Similar structure with a pyridyl group instead of bromine.

Uniqueness

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromopyridinyl group, which can impart distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN6/c9-5-1-4(2-12-3-5)6-13-7(10)15-8(11)14-6/h1-3H,(H4,10,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEJYLKFVPGPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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